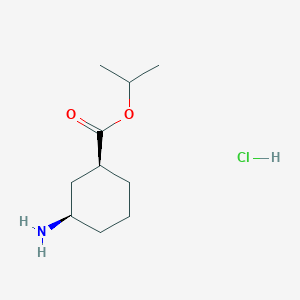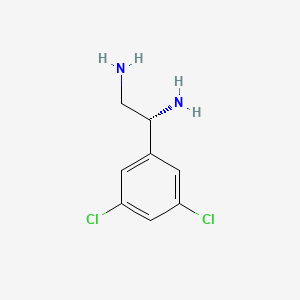
5-Methoxyquinoline-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxyquinoline-2-carbonitrile is a chemical compound with the molecular formula C11H8N2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyquinoline-2-carbonitrile typically involves the cyclization of 2-bromo-5-methoxyaniline and malonic acid, using phosphorus oxychloride (POCl3) as a catalyst and solvent . This method is commonly employed in laboratory settings to produce the compound in small quantities.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
化学反応の分析
Types of Reactions: 5-Methoxyquinoline-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products: The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .
科学的研究の応用
5-Methoxyquinoline-2-carbonitrile has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives, which are used in various chemical reactions and processes.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-Methoxyquinoline-2-carbonitrile involves its interaction with specific molecular targets. For example, certain derivatives of this compound have been found to inhibit the enzyme Enhancer of Zeste Homologue 2 (EZH2), which plays a role in the methylation of histone proteins . This inhibition can lead to changes in gene expression and has potential therapeutic applications in cancer treatment.
類似化合物との比較
Quinoline: The parent compound of 5-Methoxyquinoline-2-carbonitrile, known for its wide range of applications in medicinal chemistry.
5-Methoxyquinoline: A closely related compound with similar chemical properties but lacking the nitrile group.
2-Quinolinecarbonitrile: Another derivative of quinoline with a nitrile group at a different position.
Uniqueness: this compound is unique due to the presence of both a methoxy group and a nitrile group on the quinoline ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
特性
分子式 |
C11H8N2O |
|---|---|
分子量 |
184.19 g/mol |
IUPAC名 |
5-methoxyquinoline-2-carbonitrile |
InChI |
InChI=1S/C11H8N2O/c1-14-11-4-2-3-10-9(11)6-5-8(7-12)13-10/h2-6H,1H3 |
InChIキー |
GONUWYVHIMSINA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1C=CC(=N2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(3S,3aR,7aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-3-yl]acetic acid](/img/structure/B13037819.png)






![1-((4-bromophenyl)sulfonyl)-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13037859.png)


![6-(Methoxycarbonyl)oxazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13037871.png)
